2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a piperidine ring, a thiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of piperidine with a thiazole derivative under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with a thiazole carboxylate ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole and piperidine derivatives .
Scientific Research Applications
2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole and its substituted derivatives.
Uniqueness
2-(Piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the combination of the piperidine and thiazole rings in its structure. This combination imparts specific chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
Molecular Formula |
C10H13N2O2S- |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12/h7H,1-6H2,(H,13,14)/p-1 |
InChI Key |
LHXYAUFAFIOKKD-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CS2)C(=O)[O-] |
Origin of Product |
United States |
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